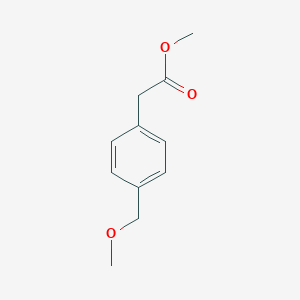

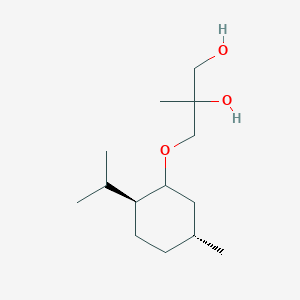

![molecular formula C9H6O3S B173138 Acide 5-hydroxybenzo[b]thiophène-3-carboxylique CAS No. 16304-39-5](/img/structure/B173138.png)

Acide 5-hydroxybenzo[b]thiophène-3-carboxylique

Vue d'ensemble

Description

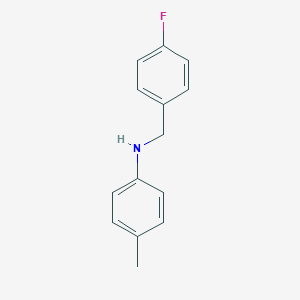

5-Hydroxybenzo[b]thiophene-3-carboxylic acid is a chemical compound with the CAS Number: 16304-39-5 . It has a molecular weight of 195.22 . The IUPAC name for this compound is 5-hydroxy-1H-1lambda3-benzo[b]thiophene-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 5-Hydroxybenzo[b]thiophene-3-carboxylic acid is 1S/C9H7O3S/c10-5-1-2-8-6 (3-5)7 (4-13-8)9 (11)12/h1-4,10,13H, (H,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxybenzo[b]thiophene-3-carboxylic acid are not explicitly mentioned in the search results. .Applications De Recherche Scientifique

Matière de départ pour la production de médicaments

Les dérivés de l'acide 5-hydroxybenzo[b]thiophène-3-carboxylique sont utiles comme matières de départ pour la production de médicaments . Ces dérivés sont produits par un procédé qui comprend l'introduction d'un groupe propargyle dans le 4-mercaptophénol, la protection du groupe hydroxyle du 4-mercaptophénol, puis des réactions d'oxydation et de réarrangement thermique .

Production d'antagonistes spécifiques du PGD2

Le composé est utilisé dans la préparation d'antagonistes spécifiques du PGD2 (Prostaglandine D2) . Le PGD2 est une prostaglandine qui se lie au récepteur couplé aux protéines G PTGDR (récepteur de la prostaglandine D2), et son rôle dans les fonctions corporelles et les états pathologiques en a fait un sujet de recherche pharmaceutique .

Synthèse du poly(2-méthylbut-2-ényl thiophène-3-carboxylate)

L'acide 3-thiophènecarboxylique, qui peut être dérivé de l'this compound, a été utilisé dans la préparation d'un nouveau monomère acétylénique nécessaire à la synthèse du poly(2-méthylbut-2-ényl thiophène-3-carboxylate) .

Préparation d'oxazolines et d'oxazoles

Le composé est également utilisé dans la synthèse d'oxazolines et d'oxazoles . Ces composés hétérocycliques ont diverses applications en chimie médicinale et en découverte de médicaments .

Développement d'inhibiteurs de D-acides aminés

L'this compound est utilisé comme composé de référence pour le développement d'inhibiteurs de D-acides aminés cliniquement utiles . Ces inhibiteurs ont des applications thérapeutiques potentielles dans divers troubles neurologiques et psychiatriques .

Synthèse de dérivés de benzothiophènecarboxamide

Le composé est utilisé dans la synthèse de dérivés de benzothiophènecarboxamide

Safety and Hazards

The safety data sheet for 5-Hydroxybenzo[b]thiophene-3-carboxylic acid suggests ensuring adequate ventilation and avoiding getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided . The compound is also associated with a GHS07 pictogram, a signal word “Warning”, and has hazard and precautionary statements .

Mécanisme D'action

Target of Action

It is known that the compound is used as a starting material for producing drugs .

Mode of Action

It is known that derivatives of this compound are specificPGD2 antagonists , which suggests that they may inhibit the action of Prostaglandin D2, a hormone-like compound involved in several biological processes.

Propriétés

IUPAC Name |

5-hydroxy-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZIPEFQVRYIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465052 | |

| Record name | 5-Hydroxybenzo[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16304-39-5 | |

| Record name | 5-Hydroxybenzo[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the described process for preparing derivatives of 5-Hydroxybenzo[b]thiophene-3-carboxylic acid?

A1: The research paper [] outlines a novel process for synthesizing derivatives of 5-Hydroxybenzo[b]thiophene-3-carboxylic acid. This is significant because it provides a potentially more efficient and controlled method for obtaining these compounds. While the abstract doesn't delve into specific applications, derivatives of this compound could be of interest for various purposes, such as developing new pharmaceutical agents or materials. The ability to introduce different substituents (represented by "R" in the formula) allows for the fine-tuning of the compound's properties, potentially leading to enhanced activity or selectivity for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

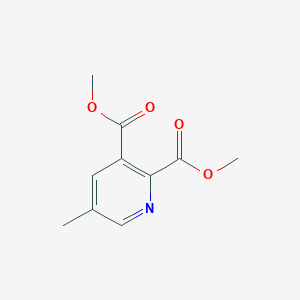

![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)

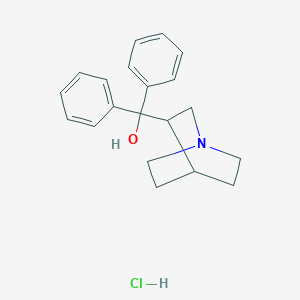

![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)

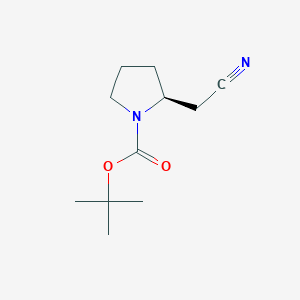

![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)